molecular formula C7H17NO B102788 7-Amino-1-heptanol CAS No. 19243-04-0

7-Amino-1-heptanol

Cat. No. B102788
CAS RN: 19243-04-0
M. Wt: 131.22 g/mol
InChI Key: KYJSXYQQYWMITG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves novel routes and strategies. For instance, a series of chiral quinolones with a 7-amino-5-azaspiro[2.4]heptan-4-yl moiety were synthesized, exploring the stereochemical and physicochemical properties of the molecule . Another study reported the synthesis of 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl derivatives, aiming to obtain potent antibacterial drugs . Additionally, a novel route for the preparation of 7-Amino-heptanoic acid hydrochloride was developed, involving nucleophilic substitution and decarboxylation steps .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. The absolute configurations of certain moieties were determined, which is crucial for understanding the stereochemical structure-activity relationships . The structures of some derivatives of 7-azabicyclo[2.2.1]heptane were also determined by X-ray crystallographic analysis, providing insights into their conformational properties .

Chemical Reactions Analysis

The chemical reactions involving 7-amino-heptane derivatives are diverse. For example, the synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes used tandem radical addition-homoallylic radical rearrangement . The thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and related compounds was studied, revealing the formation of various hydrocarbon products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are significant for their biological activity. The pharmacokinetic profiles and physicochemical properties, such as lipophilicity, were examined for some quinolone derivatives . The antibacterial activity of these compounds was evaluated against various respiratory pathogens, and their in vivo activity was tested in murine pneumonia models . The inhibitory activity of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives against cysteine proteases was also investigated .

Scientific Research Applications

Antibacterial Properties

7-Amino-1-heptanol derivatives, specifically in the form of chiral quinolones, have demonstrated potent antibacterial activity against a range of bacterial pathogens. These compounds, due to their stereochemical and physicochemical properties, exhibit effectiveness against both Gram-positive and Gram-negative bacteria (Kimura et al., 1994). Furthermore, novel quinolines incorporating 7-amino-1-heptanol derivatives have been synthesized and shown to have significant antibacterial activity, particularly against respiratory pathogens (Odagiri et al., 2013).

Peptide Synthesis and Biochemical Applications

7-Amino-1-heptanol and its analogues play a crucial role in peptide synthesis. For example, amino acid heptyl esters derived from 1-heptanol are used in the synthesis of dipeptides, providing insights into enzymatic reactions and peptide bond formation (Braun et al., 1991). Additionally, the synthesis of various peptides containing 7-azabicycloheptane amino acids, which are conformationally constrained, has been reported, contributing to the development of peptidomimetics (Campbell & Rapoport, 1996).

Anticancer and Antiangiogenic Activity

Compounds derived from or related to 7-amino-1-heptanol, like Angiotensin-(1-7), have been explored for their anti-cancer and antiangiogenic properties. Studies have shown that Angiotensin-(1-7) inhibits tumor growth and angiogenesis in human lung cancer, highlighting its potential as a therapeutic agent (Soto-Pantoja et al., 2009). Additionally, this compound has demonstrated significant antiangiogenic activity in other cancer types, such as breast cancer (Cook et al., 2010).

Neuropharmacology

In the field of neuropharmacology, derivatives of 7-amino-1-heptanol have shown promising results. For instance, heptapeptides like SP1-7 and their analogs have been evaluated for their potential in alleviating signs of allodynia and acute pain, which is significant in the treatment of neuropathic pain conditions (Carlsson-Jonsson et al., 2014).

Molecular Probing and Analytical Chemistry

7-Amino-1-heptanol derivatives have been used as molecular probes. For example, the fluorescence emission properties of 7-azatryptophan in reverse micellar environments provide insights into protein structure and dynamics, and are useful in studying water-restricted environments (Guharay & Sengupta, 1996).

Safety And Hazards

The safety data sheet for 7-Amino-1-heptanol suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

7-aminoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJSXYQQYWMITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553270
Record name 7-Aminoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1-heptanol

CAS RN

19243-04-0
Record name 7-Aminoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Acetoxy-7-acetamidoheptane (11.8 g, 54.3 mmol) was dissolved in 20 mL of methanol in a 200 mL round bottom flask. To this was added 50 mL of 40% aqueous hydrochloric acid and the mixture was heated at reflux for 60 hours. All volatiles were removed under reduced pressure. The desired 7-amino-1-heptanol was obtained as the crystalline hydrochloride salt, m.p. 74-81° C., MS: 131 (MH+).
Name
1-Acetoxy-7-acetamidoheptane
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TR Lee, J Niu, DS Lawrence - researchgate.net
… 7-Amino-1-heptanol was obtained from 7-aminoheptanoic acid using the above protocol in 64% yield. "HNMR (CDCl,): 3.59 (t, 2H, -CH,-OH); 264 (t, 2H, -CH,-NH,); 1.30–1.51 (m, 10H, …
Number of citations: 0 www.researchgate.net
P Boden, JM Eden, J Hodgson… - Journal of medicinal …, 1996 - ACS Publications
… The optimum chain length for these compounds was identified in 22, the 8-amino-1-octanol derivative which has an IC 50 of 92 nM; the shorter 7-amino-1-heptanol (21) and the longer 9…
Number of citations: 67 pubs.acs.org
TR Lee, J Niu, DS Lawrence - Journal of Biological Chemistry, 1995 - ASBMB
… 7-Amino-1-heptanol was obtained from 7-aminoheptanoic acid using the above protocol in 64% yield. H NMR (CDCl 3 ): 3.59 (t, 2H, -CH 2 -OH); 2.64 (t, 2H, -CH 2 -NH 2 ); 1.30-1.51 (m, …
Number of citations: 46 www.jbc.org
TR Lee, JH Till, DS Lawrence, WT Miller - Journal of Biological Chemistry, 1995 - ASBMB
The active site substrate specificities of v-Abl and c-Src are compared and contrasted. Both enzymes catalyze the phosphorylation of a broad assortment of peptide-bound aliphatic and …
Number of citations: 25 www.jbc.org
TX Nguyen, A Morrell, M Conda-Sheridan… - Journal of medicinal …, 2012 - ACS Publications
… 7-Hydroxyheptyl indenoisoquinoline 23 could be prepared from lactone 11 and the commercially available 7-amino-1-heptanol (17) as depicted in Scheme 3. However, due to the very …
Number of citations: 113 pubs.acs.org
D Dunn, L Chen, DS Lawrence, ZY Zhang - Journal of Biological Chemistry, 1996 - ASBMB
Yersinia protein-tyrosine phosphatase substrates have been synthesized employing an expedient methodology that incorporates phosphorylated non-amino acid residues into an …
Number of citations: 33 www.jbc.org
RM Versteegen - 2003 - research.tue.nl
… The same synthetic procedure was followed as described for the synthesis of 7-amino-1-heptanol, starting with ethyl 8-amino-octanoate.hydrochloride (2.60 g, 11.6 mmol). The waxy …
Number of citations: 11 research.tue.nl

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